N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-3-(4-methylsulfanylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-13-3-8-15(9-4-13)18-17(19)12-7-14-5-10-16(20-2)11-6-14/h5-6,10-11,15H,1,3-4,7-9,12H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIGHYODBOSJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NC2CCC(=C)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide, with the CAS number 2097893-23-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C17H23NOS
- Molecular Weight : 289.4356 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activities or receptor functions, leading to diverse biological effects such as anti-inflammatory and anticancer activities.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
- Receptor Modulation : By binding to certain receptors, it may alter signal transduction pathways associated with pain and inflammation.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
Case Studies
-
In Vitro Study on Cancer Cells
- Objective : To assess the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Findings : The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.
- : This suggests that the compound has potential as a chemotherapeutic agent.
-
Inflammation Model
- Objective : Evaluate the anti-inflammatory effects using LPS-stimulated RAW 264.7 macrophages.
- Findings : Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to control groups.
- : These results support further exploration of the compound for inflammatory conditions.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H23NOS |
| Molecular Weight | 289.4356 g/mol |
| CAS Number | 2097893-23-5 |
| Anticancer IC50 (MCF-7) | ~25 µM |
| Cytokine Reduction (TNF-alpha) | Significant |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Variations
Q & A
Basic: What are the optimal synthetic routes for N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide, and how can reaction yields be improved?
Methodological Answer:
Synthesis of this compound likely involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Key steps may include:
- Coupling agents : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates for amide bond formation .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactant solubility and reaction efficiency .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity, while recrystallization may improve crystalline yield .
- Yield optimization : Control reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of nucleophile) to minimize side reactions .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., methylidene cyclohexyl protons at δ ~5.5 ppm) and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) and fragmentation patterns .
- X-ray crystallography : Resolves 3D molecular geometry (e.g., torsion angles of the propanamide chain) and validates stereochemistry .
- HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at λmax ~254 nm .
Basic: How do the functional groups in this compound influence its chemical reactivity?
Methodological Answer:
- Methylidene cyclohexyl group : Susceptible to electrophilic additions (e.g., hydrogenation or epoxidation) due to alkene reactivity .
- Methylsulfanyl phenyl group : Participates in oxidation reactions (e.g., to sulfoxide/sulfone derivatives) under controlled conditions .
- Propanamide backbone : Hydrolysis under acidic/basic conditions yields carboxylic acid and amine intermediates; stability tests in pH 1–12 buffers are recommended .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking simulations : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., enzymes or receptors). Focus on the methylsulfanyl group’s hydrophobic interactions .
- Quantum chemical calculations : Density Functional Theory (DFT) optimizes the compound’s geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer reactivity .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/lipid bilayers) to assess membrane permeability .
Advanced: What experimental strategies are recommended for evaluating its pharmacological potential?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .
- ADME profiling :
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure free vs. bound fractions .
Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., concentration, pH) causing discrepancies .
- Reproducibility checks : Validate assays across independent labs with standardized protocols (e.g., OECD guidelines) .
- Meta-analysis : Compare data with structural analogs (e.g., sulfone vs. sulfanyl derivatives) to identify SAR trends .
Advanced: What methodologies enable comparative studies with structurally related analogs?
Methodological Answer:
- SAR libraries : Synthesize analogs by modifying the methylsulfanyl group (e.g., replace with methoxy or nitro groups) and test bioactivity .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to compare binding enthalpies of analogs with target proteins .
- Crystallographic overlay : Superimpose X-ray structures of analogs to identify conserved binding motifs .
Advanced: How can reaction path search methods accelerate the discovery of novel derivatives?
Methodological Answer:
- Quantum-based pathfinding : Implement the AFIR (Artificial Force-Induced Reaction) method to explore feasible reaction pathways (e.g., cycloadditions or rearrangements) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in functionalization reactions .
- High-throughput screening : Use automated platforms to test 100+ conditions (solvent, catalyst, temperature) in parallel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
